5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole typically involves the reaction of 3-bromobenzohydrazide with ethyl 3-ethoxybenzoate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: Exhibits potential antibacterial, antifungal, and anticancer activities.
Agriculture: Potential use as a herbicide or pesticide due to its biological activity.
Materials Science: Used in the development of optoelectronic materials and sensors due to its photophysical properties.
Mechanism of Action
The exact mechanism of action of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine
Uniqueness
5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3-ethoxyphenyl)-1,2,4-oxadiazole is unique due to its dual oxadiazole rings and the presence of both bromine and ethoxy functional groups.
Properties
Molecular Formula |
C19H15BrN4O3 |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H15BrN4O3/c1-2-25-15-8-4-5-12(10-15)18-21-16(27-24-18)11-17-22-23-19(26-17)13-6-3-7-14(20)9-13/h3-10H,2,11H2,1H3 |
InChI Key |
QHVTVJKHSADGPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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